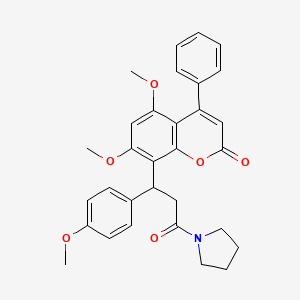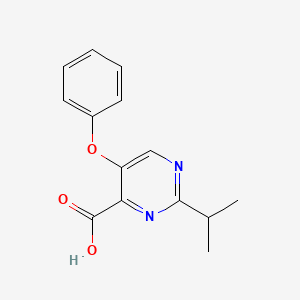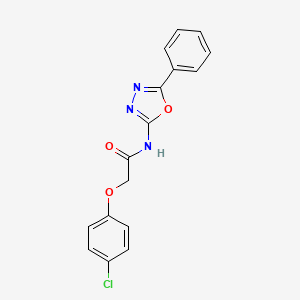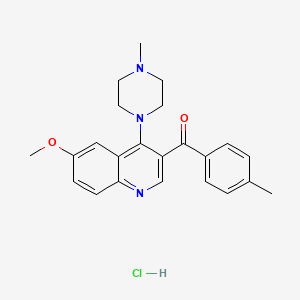
6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the IUPAC name, other names or identifiers, and a brief overview of the compound’s known uses or significance.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or other substances used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, the arrangement of its atoms, and any important structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound is known to undergo, including the reactants, products, and conditions of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Large-Scale Production
- Practical and Large-Scale Synthesis : Bänziger et al. (2000) describe a method for large-scale manufacturing of a closely related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester. This study provides insights into efficient synthesis processes that can be applicable to related quinoline compounds (Bänziger, J. Cercus, and Wolfgang Stampfer, 2000).
Biological and Antimicrobial Activities
- Antimicrobial Evaluation : El-Gamal et al. (2016) synthesized a series of 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives, exploring their antimicrobial activity against various bacterial and fungal strains. This could be indicative of the potential antimicrobial properties of similar quinoline derivatives (El-Gamal, Mohamed S. Hagrs, and Hamada S. Abulkhair, 2016).
Chemical Characterization and Transformation
Synthesis of Benzo[h]quinoline Derivatives : Janin et al. (1993) focused on synthesizing and characterizing 2-amino-substituted benzo[h]quinoline derivatives, providing a foundation for understanding the chemical properties and transformations of similar quinoline compounds (Janin, Bisagni, and Carrez, 1993).
Percarboxylic Acid Oxidation Study : Klemme et al. (2016) investigated the treatment of α-hydroxy-substituted methoxyallene derivatives, leading to the formation of acyloxy-substituted 1,2-diketones and functionalized quinoxalines. This research provides insight into chemical reactions and products related to quinoline compounds (Klemme, Christoph Bentz, Tomasz Zukowski, et al., 2016).
Potential Therapeutic Applications
Inhibitors of Src Kinase Activity : Boschelli et al. (2001) optimized quinolinecarbonitriles as inhibitors of Src kinase activity, a finding that highlights the potential therapeutic applications of quinoline derivatives in disease treatment (Boschelli, Ye, Wang, et al., 2001).
Evaluation of Anti-inflammatory and Analgesic Activities : Alam et al. (2011) synthesized novel quinoline-based compounds and evaluated their anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities, suggesting potential therapeutic uses for similar compounds (Alam, Shaharyar, Hamid, et al., 2011).
Safety And Hazards
This would involve a discussion of any known safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Future Directions
This would involve a discussion of potential future research directions, such as new synthesis methods, potential applications, or areas where further study is needed.
properties
IUPAC Name |
[6-methoxy-4-(4-methylpiperazin-1-yl)quinolin-3-yl]-(4-methylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2.ClH/c1-16-4-6-17(7-5-16)23(27)20-15-24-21-9-8-18(28-3)14-19(21)22(20)26-12-10-25(2)11-13-26;/h4-9,14-15H,10-13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPGDVFISCHOIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-3-(4-methylbenzoyl)-4-(4-methylpiperazin-1-yl)quinoline hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-acetyl-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2698384.png)
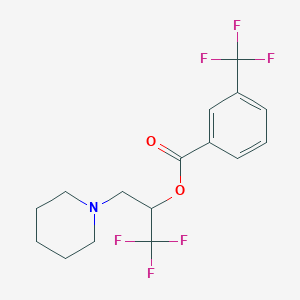
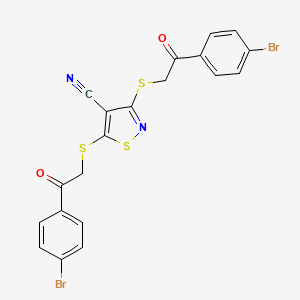
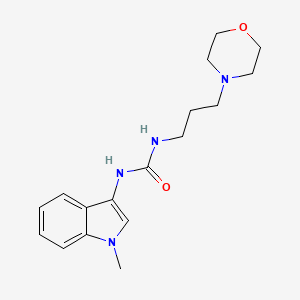
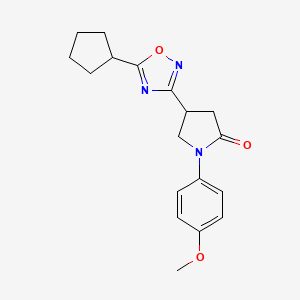
![7-(4-Chlorostyryl)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2698391.png)
![5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-3-(4-methylbenzyl)-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2698392.png)
![4-Nitro-1-[(2E)-3-phenylprop-2-en-1-yl]-1H-pyrazole](/img/structure/B2698393.png)

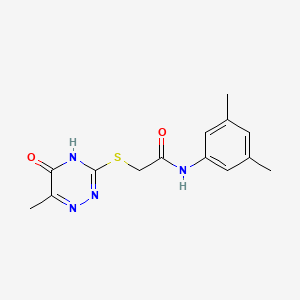
![2-(4-chlorophenoxy)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-phenylacetamide](/img/structure/B2698403.png)
